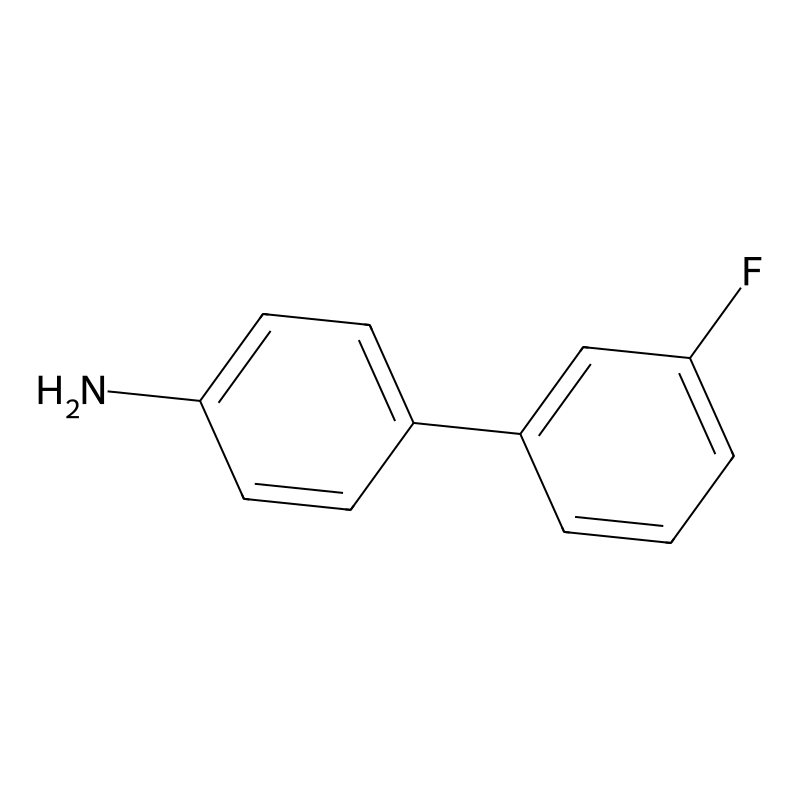

3'-Fluoro-biphenyl-4-ylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorinated Polymers

Field: Material Science

Methods: Traditional fluorinated polyolefins can be modified through chemical methods to produce functional materials.

Fluorescent Probes

3'-Fluoro-biphenyl-4-ylamine, with the chemical formula , is an organic compound characterized by a biphenyl structure where a fluorine atom is substituted at the 3' position and an amine group at the 4 position of one of the phenyl rings. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science. Its molecular structure contributes to its unique physical and chemical properties, which are important for its functionality in

- Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions, allowing for the introduction of different substituents.

- Electrophilic Aromatic Substitution: The presence of the fluorine atom can influence the reactivity of the aromatic system, often directing electrophiles to specific positions on the ring.

- Coupling Reactions: This compound can be involved in cross-coupling reactions, particularly with boronic acids, leading to more complex aromatic compounds .

Research indicates that 3'-fluoro-biphenyl-4-ylamine exhibits biological activity that may be relevant for medicinal chemistry. It has been shown to possess:

- Antimicrobial Properties: Some studies suggest that derivatives of this compound can inhibit bacterial growth.

- Potential Anticancer Activity: Preliminary investigations indicate that it may have effects on cancer cell lines, although further research is needed to fully understand its mechanisms and efficacy .

The synthesis of 3'-fluoro-biphenyl-4-ylamine can be achieved through several methods:

- Boronate Coupling: One common method involves the reaction of 3-fluorophenylboronic acid with 4-bromoaniline. This reaction typically requires a palladium catalyst and base conditions.

- Reduction Reactions: Another approach includes reducing nitro or other functional groups on biphenyl derivatives to yield the amine.

- Direct Fluorination: Fluorination of biphenyl compounds under controlled conditions can also yield this compound .

3'-Fluoro-biphenyl-4-ylamine has potential applications across various domains:

- Pharmaceuticals: It may serve as a building block for drug development, particularly in creating compounds with antimicrobial or anticancer properties.

- Materials Science: The compound's unique electronic properties make it useful in developing organic electronic materials, such as OLEDs (Organic Light Emitting Diodes).

- Chemical Research: It is utilized in synthetic organic chemistry for constructing complex molecular architectures .

Interaction studies involving 3'-fluoro-biphenyl-4-ylamine focus on its reactivity with other chemical entities and biological systems:

- Reactivity with Nucleophiles: The amine group allows it to interact with various electrophiles, facilitating diverse synthetic pathways.

- Biological Interactions: Studies have begun to explore how this compound interacts with biological targets, particularly in terms of binding affinity and mechanism of action against pathogens or cancer cells .

Several compounds share structural similarities with 3'-fluoro-biphenyl-4-ylamine. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluoroaniline | Amino group at para position | Simpler structure; lacks biphenyl framework |

| 3-Fluorobiphenyl | Fluorine at 3 position on biphenyl | No amine group; mainly used in materials |

| 4-Aminobiphenyl | Amino group at para position | Lacks fluorine; used in dye synthesis |

| 3-Fluoro-[1,1'-biphenyl]-4-amine | Similar biphenyl structure | Different substitution pattern |

These compounds highlight the uniqueness of 3'-fluoro-biphenyl-4-ylamine through its specific substitution pattern and functional groups, which influence its reactivity and potential applications in various fields .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant